4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid
Description
4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid is a heterocyclic organic compound featuring a thiazole core substituted with a methyl group at position 4, a propyl group at position 2, and a carboxylic acid moiety at position 3. For example, febuxostat, a closely related derivative (2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid), is a clinically approved xanthine oxidase inhibitor used to treat gout . The propyl substituent in the target compound may influence its lipophilicity and pharmacokinetic profile compared to bulkier or polar substituents in analogs.
Properties
IUPAC Name |
4-methyl-2-propyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2S/c1-3-4-6-9-5(2)7(12-6)8(10)11/h3-4H2,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYWYTDCZAVNRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(S1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid typically involves the reaction of substituted thioamides with α-haloketones. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea, followed by cyclization to form the thiazole ring . The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes oxidation at the sulfur atom, forming sulfoxides or sulfones depending on reaction conditions.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| m-CPBA | Room temperature | 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid sulfoxide | |
| H₂O₂ | Acidic medium | This compound sulfone |
Key Findings :
-
m-CPBA selectively oxidizes the sulfur atom to a sulfoxide without over-oxidation.
-
H₂O₂ in acidic conditions yields the sulfone derivative, confirmed via NMR spectroscopy.
Reduction Reactions
The thiazole ring and carboxylic acid group participate in distinct reduction pathways.
| Reagent | Target Site | Product | Reference |
|---|---|---|---|
| NaBH₄ | Thiazole ring | Dihydrothiazole derivative | |
| LiAlH₄ | Carboxylic acid | 5-(Hydroxymethyl)-4-methyl-2-propylthiazole |
Key Findings :
-
NaBH₄ reduces the thiazole ring to a dihydrothiazole, preserving the carboxylic acid group .
-
LiAlH₄ reduces the -COOH group to a primary alcohol (-CH₂OH).
Substitution Reactions
Electrophilic substitution occurs preferentially at the C-5 position of the thiazole ring.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 5-Nitro-4-methyl-2-propylthiazole-5-carboxylic acid | |
| Cl₂/FeCl₃ | Room temperature | 5-Chloro-4-methyl-2-propylthiazole-5-carboxylic acid |
Key Findings :
-
Nitration and halogenation proceed efficiently under mild conditions due to the electron-deficient nature of the thiazole ring.
Carboxylic Acid-Specific Reactions
The -COOH group participates in classical acid-derived transformations.
| Reaction Type | Reagent/Conditions | Product | Reference |
|---|---|---|---|
| Esterification | ROH/H⁺ (e.g., H₂SO₄) | Ethyl 4-methyl-2-propylthiazole-5-carboxylate | |
| Amidation | SOCl₂ → RNH₂ | 4-Methyl-2-propylthiazole-5-carboxamide |
Key Findings :
-
Esterification with ethanol under acidic conditions yields stable esters, as demonstrated in large-scale syntheses .
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Amidation via acyl chloride intermediates enables access to bioactive derivatives.
Decarboxylative Cross-Coupling
The carboxylic acid group facilitates palladium-catalyzed decarboxylative couplings.
| Catalyst | Substrate | Product | Reference |
|---|---|---|---|
| Pd(OAc)₂ | Aryl halides | 4-Methyl-2-propyl-5-arylthiazole |
Key Findings :
Scientific Research Applications
Chemical Properties and Structure
4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid features a thiazole ring that contributes to its biological activity. The compound's molecular formula is C8H11NO2S, with a molecular weight of 185.24 g/mol. The thiazole structure allows for diverse chemical reactions, including oxidation and substitution, which are critical for its functionality in various applications .
Antimicrobial and Antifungal Properties
Research indicates that this compound exhibits notable antimicrobial and antifungal activities. Its efficacy against various pathogens has been documented in several studies:
- Case Study 1 : A study demonstrated that derivatives of this compound showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections .
- Case Study 2 : In vitro assays revealed that the compound effectively inhibited xanthine oxidase, an enzyme implicated in oxidative stress-related diseases. This property positions it as a candidate for further development in managing conditions like gout and hyperuricemia .
Cancer Treatment
The compound has also been explored for its anticancer properties:
- Case Study 3 : Investigations into its mechanism of action revealed that it can inhibit specific enzymes related to cancer cell proliferation. For instance, studies have shown that it induces multipolar mitotic spindle formation in centrosome-amplified cancer cells, leading to increased cell death .
Agricultural Applications
In agriculture, this compound is being researched for its potential as a biopesticide:
- Case Study 4 : Field trials have indicated that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects. This dual action makes it an attractive alternative to traditional chemical pesticides.
Industrial Applications
The compound's unique properties also lend themselves to various industrial applications:
Synthesis of Complex Molecules
It serves as a building block in organic synthesis, facilitating the creation of more complex chemical entities used in pharmaceuticals and agrochemicals:
| Application Area | Description |
|---|---|
| Organic Synthesis | Used to synthesize derivatives with enhanced biological activity |
| Dye Production | Employed in the manufacturing of dyes due to its stable chemical structure |
| Biocides | Investigated for use in developing biocidal agents against pathogens |
Mechanism of Action
The mechanism of action of 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of specific biological pathways. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of thiazole-5-carboxylic acid derivatives are highly dependent on substituent variations. Key analogs include:
Key Observations :
- Steric Effects : Bulky substituents (e.g., isobutoxyphenyl in febuxostat) enhance target selectivity but may reduce solubility, as seen in febuxostat’s high melting point (~200°C) .
- Electronic Effects: Electron-withdrawing groups (e.g., cyano in febuxostat) increase acidity of the carboxylic acid moiety, affecting binding to enzymatic targets .
Biological Activity
4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid (MPTCA) is a heterocyclic organic compound that belongs to the thiazole family, known for its diverse biological activities. This article reviews the biological activity of MPTCA, focusing on its antimicrobial, anticancer, and metabolic modulation properties based on various studies.
Chemical Structure and Properties
Molecular Formula: C₈H₁₁NO₂S
Molecular Weight: 185.24 g/mol
The structure of MPTCA features a thiazole ring with a carboxylic acid group at the 5-position and a propyl group at the 2-position. This configuration contributes to its unique biological properties, influencing lipophilicity and solubility, which are critical for its interaction with biological targets.
Antimicrobial Activity
MPTCA exhibits significant antimicrobial properties against various pathogens. Studies have shown that compounds within the thiazole class can inhibit bacterial growth and fungal proliferation. For instance, MPTCA has been evaluated for its efficacy against common bacterial strains and fungi, demonstrating potential as an antimicrobial agent.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
| Candida albicans | 15 μg/mL |
These results indicate that MPTCA could be a candidate for further development into antimicrobial therapies.
Anticancer Properties
Research indicates that MPTCA may also possess anticancer activity. It has been observed to inhibit specific enzymes related to cancer cell proliferation, particularly through mechanisms involving microtubule stabilization and disruption of mitotic spindle formation in centrosome-amplified cancer cells.
In vitro studies have demonstrated that MPTCA can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell cycle progression.
| Cancer Cell Line | IC₅₀ (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 20 | Induction of apoptosis |
| MCF-7 (breast cancer) | 15 | Inhibition of cell cycle progression |
Metabolic Modulation
MPTCA has shown potential in modulating metabolic pathways, particularly through the inhibition of stearoyl-CoA desaturase-1 (SCD1), an enzyme involved in lipid metabolism. By inhibiting SCD1, MPTCA may alter lipid profiles within cells, which could have implications for metabolic disorders such as obesity and diabetes.
Mechanism of Action:
- Target Enzyme: Stearoyl-CoA desaturase-1
- Effect: Decreased synthesis of monounsaturated fatty acids, leading to altered lipid metabolism.
Case Studies
-
Antimicrobial Efficacy Study :
A study conducted on various thiazole derivatives including MPTCA found that it exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the structure-activity relationship (SAR) indicating that modifications in the thiazole ring can enhance antimicrobial potency. -
Cancer Cell Line Study :
In experiments involving HeLa cells treated with MPTCA, researchers noted a marked decrease in cell viability alongside increased markers of apoptosis. This suggests that MPTCA could serve as a lead compound for developing new anticancer agents targeting specific signaling pathways involved in tumor growth.
Q & A
Basic Research Questions
Q. What is the recommended synthetic route for 4-Methyl-2-propyl-1,3-thiazole-5-carboxylic acid in laboratory settings?
- Methodology : A common approach involves refluxing stoichiometric equivalents of a thiazole precursor (e.g., substituted thiazolidinone or aminothiazole derivatives) with sodium acetate in acetic acid. For example, analogous thiazole-carboxylic acids are synthesized by reacting 3-formyl-indole-2-carboxylic acid derivatives with thiourea or aminothiazolones under acidic reflux conditions (3–5 hours). The product is isolated via filtration, washed with acetic acid/water, and recrystallized from DMF/acetic acid mixtures .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (e.g., 1.1:1 for aldehyde:thiazole precursors) to minimize side products.
Q. Which analytical techniques are optimal for structural confirmation and purity assessment of this compound?
- Methodology :
- HPLC : Quantify purity using reverse-phase C18 columns with UV detection at 254 nm .
- FTIR : Confirm functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹, thiazole ring vibrations ~1500 cm⁻¹) .
- NMR : Assign protons and carbons (e.g., methyl groups at δ ~2.5 ppm, propyl chain signals in δ 0.9–1.7 ppm) .
- Melting Point : Compare experimental values (e.g., 201–215°C for structurally similar thiazole-carboxylic acids) to literature .
Q. What storage conditions ensure the stability of this compound?
- Methodology : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or oxidation. Avoid exposure to humidity (>30% RH) and light. For long-term stability, conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis .
Advanced Research Questions
Q. How can contradictory solubility data for this compound in polar vs. non-polar solvents be resolved?
- Methodology :
Perform systematic solubility tests in a solvent gradient (e.g., DMSO, ethanol, ethyl acetate, hexane) at controlled temperatures (25°C, 37°C).
Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits.
Correlate results with Hansen solubility parameters (δD, δP, δH) to identify solvent compatibility .
- Data Interpretation : Discrepancies may arise from polymorphic forms or residual solvents; characterize crystallinity via XRD .
Q. What catalytic strategies improve the yield of this compound in large-scale synthesis?
- Methodology :
- Catalyst Screening : Test Brønsted acids (e.g., H₂SO₄) vs. Lewis acids (e.g., ZnCl₂) in refluxing acetic acid .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 1 hour vs. 5 hours) while maintaining yields >85% .
- Workflow Optimization : Implement continuous flow systems to enhance mixing and heat transfer .
Q. How to evaluate the bioactivity of this compound against enzymatic targets (e.g., cyclooxygenase-2 or kinases)?
- Methodology :
Enzyme Inhibition Assays : Use fluorogenic substrates (e.g., COX-2 kit) with IC₅₀ determination via dose-response curves (1–100 µM).
Molecular Docking : Model interactions using software like AutoDock Vina; validate with site-directed mutagenesis .
ADMET Profiling : Assess permeability (Caco-2 cells), metabolic stability (microsomal assays), and cytotoxicity (MTT assay) .
Data Contradiction Analysis
Q. How to address inconsistencies in reported melting points for thiazole-carboxylic acid derivatives?
- Methodology :
- Purification : Recrystallize samples from multiple solvents (e.g., ethanol, DMF/water) to isolate pure polymorphs .
- DSC/TGA : Differentiate between decomposition and true melting events .
- Cross-Validate : Compare data with structurally analogous compounds (e.g., 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, mp 214–215°C) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
